molecular formula C9H8ClNO2 B2839663 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde CAS No. 1557020-56-0

2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde

Cat. No.: B2839663
CAS No.: 1557020-56-0
M. Wt: 197.62
InChI Key: MAUINVRKTRJDBL-UHFFFAOYSA-N
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Description

2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with a unique structure that combines a pyridine ring with a pyrano ring

Preparation Methods

The synthesis of 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures .

Chemical Reactions Analysis

2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar compounds to 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde include:

Properties

IUPAC Name

2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-9-6(4-12)3-7-5-13-2-1-8(7)11-9/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUINVRKTRJDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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